4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate
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Overview
Description
4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate is a versatile chemical compound used in various scientific research applications. It exhibits unique properties that make it valuable for drug development, organic synthesis, and material science.
Preparation Methods
The synthesis of 4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate typically involves the reaction of 4-chloro-3,5-dimethylphenol with 4-methoxynaphthalene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonate ester can be hydrolyzed to produce the corresponding sulfonic acid and alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical assays and studies to investigate its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate can be compared with other similar compounds, such as:
4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but different functional groups.
4-Methoxy-3,5-dimethylphenol: Another related compound with a methoxy group instead of a sulfonate ester.
4-Chloro-3,5-dimethylphenoxyacetonitrile: A compound with a nitrile group instead of a sulfonate ester.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-methoxynaphthalene-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4S/c1-12-10-14(11-13(2)19(12)20)24-25(21,22)18-9-8-17(23-3)15-6-4-5-7-16(15)18/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCFTZKGFFPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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